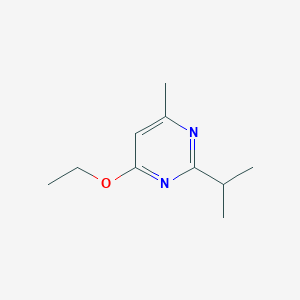

4-Etoxi-6-metil-2-(1-metiletil)-pirimidina

Descripción general

Descripción

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and organic materials, contributing to advancements in diverse fields.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

4-Ethoxy-2-isopropyl-6-methylpyrimidine serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound are explored for their potential as anti-inflammatory agents and for treating neurological disorders due to their ability to interact with specific receptors in the central nervous system .

1.2 Case Studies

- Anti-inflammatory Agents : Research indicates that modifications of 4-Ethoxy-2-isopropyl-6-methylpyrimidine can yield compounds with significant anti-inflammatory properties. In vitro studies have shown that these derivatives inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis .

- Neuropharmacology : Compounds derived from this pyrimidine have been evaluated for their effects on dopamine receptors, which are crucial in treating diseases such as Parkinson's and schizophrenia. Studies indicate that certain derivatives exhibit promising agonistic activity at dopamine receptors, which could lead to new treatments for these conditions .

Biochemical Research

2.1 Proteomics Research

4-Ethoxy-2-isopropyl-6-methylpyrimidine is utilized in proteomics as a biochemical reagent. It plays a role in the modification of proteins, facilitating the study of protein interactions and functions . Its ability to selectively bind to specific proteins makes it valuable in identifying protein targets for drug discovery.

2.2 Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. By modifying the pyrimidine structure, researchers can create inhibitors that target specific enzymes involved in metabolic pathways, which is essential for understanding disease mechanisms and developing therapeutic agents .

Synthetic Applications

3.1 Intermediate in Synthesis

4-Ethoxy-2-isopropyl-6-methylpyrimidine is often used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity allow chemists to develop various derivatives with enhanced properties for pharmaceutical applications .

3.2 Production Methods

Recent advancements have focused on improving the synthesis routes for this compound to enhance yield and reduce costs. For example, methods involving urea as a starting material have been developed to produce high-purity products suitable for industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The ethoxy, methyl, and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrimidines.

Mecanismo De Acción

The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby altering their activity and resulting in therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-: Unique due to its specific substitution pattern.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with a chlorine and methylthio group instead of isopropyl.

4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Contains a tetrahydropyridinyl group, showing different biological activities.

Uniqueness

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- stands out due to its unique combination of ethoxy, methyl, and isopropyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Ethoxy-2-isopropyl-6-methylpyrimidine (CAS Number: 72799-31-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is primarily studied in the context of its applications in agriculture and its implications in toxicology, particularly concerning its degradation products and interaction with biological systems.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- Structure : The compound features an ethoxy group at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position of the pyrimidine ring.

Toxicological Profile

Research indicates that 4-Ethoxy-2-isopropyl-6-methylpyrimidine is a metabolite of diazinon, an organophosphate insecticide. Its biological activity includes potential toxicity to various organisms, which can be significant in environmental and health contexts.

Case Study: Toxicity in Livestock

A study highlighted the toxicity of diazinon and its metabolites, including 4-Ethoxy-2-isopropyl-6-methylpyrimidine, in sheep and cattle. The misuse of these compounds led to severe health issues, emphasizing the need for careful monitoring of pesticide residues in agricultural settings .

Degradation Studies

Chlorella vulgaris, a green microalga, has been studied for its ability to degrade diazinon and its metabolites. The degradation efficiency observed for 4-Ethoxy-2-isopropyl-6-methylpyrimidine was notable, suggesting that this compound can be broken down by biological processes, which may mitigate its environmental impact .

The specific mechanisms by which 4-Ethoxy-2-isopropyl-6-methylpyrimidine exerts its biological effects are not fully elucidated. However, as a metabolite of diazinon, it is hypothesized that it may interact with acetylcholinesterase (AChE) inhibition pathways similar to other organophosphates. This interaction can lead to neurotoxic effects in exposed organisms.

Table 1: Biological Activities and Toxicity Predictions

| Activity Type | Predicted Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Potential developmental risks |

| Carcinogenic | 0.571 | Increased cancer risk |

| Embryotoxic | 0.495 | Risks during fetal development |

| Mutagenic | 0.130 | Genetic damage potential |

This table summarizes predictions regarding the biological activities associated with the compound based on computational models and existing literature .

Propiedades

IUPAC Name |

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYDGYNWKBIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223118 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-31-6 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.